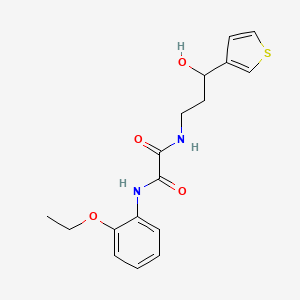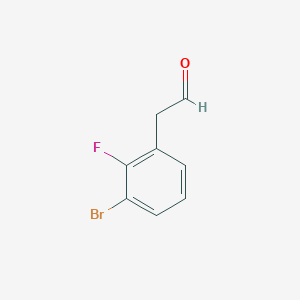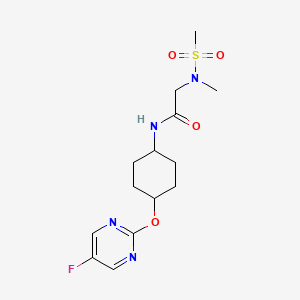
8-Heptylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Heptylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is a purine derivative known for its potential therapeutic applications. This compound is characterized by its unique structure, which includes a heptylsulfanyl group, a methyl group, and a phenylpropyl group attached to the purine core. It has been studied for its biochemical and physiological effects, particularly in the context of neuroprotection and anti-tumor activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Heptylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione typically involves the reaction of 8-bromotheophylline with 3-phenylpropylamine, followed by the addition of heptylthiol and the subsequent removal of the bromine atom. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
8-Heptylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing group, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine ring or the attached functional groups, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfur or nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the purine core or the attached side chains.
科学研究应用
8-Heptylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione has been explored for various scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity of purine derivatives and the effects of different substituents on chemical behavior.
Biology: The compound’s ability to modulate biochemical pathways makes it a valuable tool for investigating cellular processes and signaling mechanisms.
Medicine: Its potential neuroprotective and anti-tumor effects have been studied in the context of developing new therapeutic agents for neurodegenerative diseases and cancer.
Industry: The compound’s unique properties may find applications in the development of novel materials or as intermediates in the synthesis of other bioactive molecules.
作用机制
The mechanism of action of 8-Heptylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione involves its role as an adenosine A2A receptor antagonist. By blocking this receptor, the compound can increase dopamine release in the brain, which is thought to contribute to its neuroprotective and anti-tumor effects. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells by modulating oxidative stress and inflammatory pathways.
相似化合物的比较
Similar Compounds
8-Hexylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione: This compound is similar in structure but has a hexyl group instead of a heptyl group.
8-Heptylsulfanyl-3-methyl-7-phenethylpurine-2,6-dione: This compound has a phenethyl group instead of a phenylpropyl group.
8-Heptylsulfanyl-3-methyl-7-propylpurine-2,6-dione: This compound has a propyl group instead of a phenylpropyl group.
Uniqueness
The uniqueness of 8-Heptylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione lies in its specific combination of substituents, which confer distinct biochemical and physiological properties. Its ability to act as an adenosine A2A receptor antagonist and its potential therapeutic applications in neuroprotection and cancer treatment set it apart from other similar compounds.
属性
CAS 编号 |
316361-27-0 |
|---|---|
分子式 |
C22H30N4O2S |
分子量 |
414.57 |
IUPAC 名称 |
8-heptylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C22H30N4O2S/c1-3-4-5-6-10-16-29-22-23-19-18(20(27)24-21(28)25(19)2)26(22)15-11-14-17-12-8-7-9-13-17/h7-9,12-13H,3-6,10-11,14-16H2,1-2H3,(H,24,27,28) |
InChI 键 |
NONMQNHUDCSIAK-UHFFFAOYSA-N |
SMILES |
CCCCCCCSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2581756.png)
![2-(3,4-dimethylphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2581757.png)
![1-{4-[(6-Bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl}piperidine-4-carboxamide](/img/structure/B2581758.png)
![2-[(4-chlorophenyl)sulfanyl]-1-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2581760.png)
![2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2581762.png)

![5-(2,4-dichlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2581764.png)

![Tert-butyl 7-[3-(prop-2-enoylamino)propanoyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2581766.png)
![N-(3-chloro-4-methylphenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2581769.png)
![3-(4-Methoxy-benzyloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile](/img/structure/B2581770.png)
![5-methyl-1-(4-methylphenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2581774.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2581777.png)

